methyl [4-({3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}sulfamoyl)phenyl]carbamate
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Overview
Description
METHYL N-{4-[({3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}AMINO)SULFONYL]PHENYL}CARBAMATE is a complex organic compound featuring a trifluoromethyl group, a dihydrocyclopenta[c]pyrazole ring, and a sulfonylphenyl moiety.
Preparation Methods
The synthesis of METHYL N-{4-[({3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}AMINO)SULFONYL]PHENYL}CARBAMATE involves multiple stepsIndustrial production methods typically involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Scientific Research Applications
METHYL N-{4-[({3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}AMINO)SULFONYL]PHENYL}CARBAMATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The dihydrocyclopenta[c]pyrazole ring interacts with enzyme active sites, inhibiting their activity. The sulfonyl group contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Compared to other similar compounds, METHYL N-{4-[({3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}AMINO)SULFONYL]PHENYL}CARBAMATE is unique due to its combination of functional groups. Similar compounds include:
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)thio-2-hydroxy-2-methyl propionamide .
Properties
Molecular Formula |
C18H21F3N4O4S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
methyl N-[4-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propylsulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C18H21F3N4O4S/c1-29-17(26)23-12-6-8-13(9-7-12)30(27,28)22-10-3-11-25-15-5-2-4-14(15)16(24-25)18(19,20)21/h6-9,22H,2-5,10-11H2,1H3,(H,23,26) |
InChI Key |
MDKVMFDEGQOLCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2C3=C(CCC3)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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